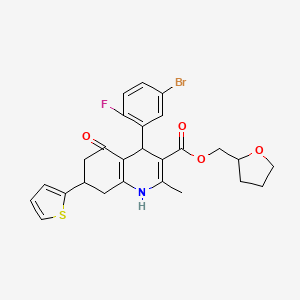
Tetrahydrofuran-2-ylmethyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(OXOLAN-2-YL)METHYL 4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as oxolan, bromo, fluoro, and thiophene, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted under reflux conditions.
Introduction of the oxolan-2-yl group: This step involves the alkylation of the hexahydroquinoline core with an oxolan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Functionalization with bromo and fluoro groups: The aromatic ring is brominated and fluorinated using bromine and a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Incorporation of the thiophene ring: This can be done through a Suzuki coupling reaction between a thiophene boronic acid and the bromo-substituted hexahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification processes: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and hexahydroquinoline moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the hexahydroquinoline ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromo and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Replacement of bromo or fluoro groups with nucleophiles, leading to various substituted derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: Potential use in the development of new therapeutic agents for diseases such as cancer, due to its ability to interact with specific molecular targets.
Diagnostics: Use in the development of diagnostic tools and imaging agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of (OXOLAN-2-YL)METHYL 4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Thiophene-containing Compounds: Compounds with thiophene rings, such as thiophene-based drugs and materials.
Bromo and Fluoro Aromatics: Compounds with bromo and fluoro substituents on aromatic rings.
Uniqueness
Structural Complexity:
Biological Activity: The specific arrangement of functional groups may result in unique biological activities, making it a valuable compound for drug development and other applications.
This detailed article provides a comprehensive overview of (OXOLAN-2-YL)METHYL 4-(5-BROMO-2-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C26H25BrFNO4S |
|---|---|
分子量 |
546.4 g/mol |
IUPAC 名称 |
oxolan-2-ylmethyl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25BrFNO4S/c1-14-23(26(31)33-13-17-4-2-8-32-17)24(18-12-16(27)6-7-19(18)28)25-20(29-14)10-15(11-21(25)30)22-5-3-9-34-22/h3,5-7,9,12,15,17,24,29H,2,4,8,10-11,13H2,1H3 |
InChI 键 |
UGUYIWADEBRANA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C=CC(=C4)Br)F)C(=O)OCC5CCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11627820.png)
![(6Z)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627822.png)
![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11627829.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627832.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627843.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627851.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627855.png)
![3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11627857.png)
acetate](/img/structure/B11627858.png)

![4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11627867.png)
![2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627883.png)
![Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11627889.png)
methanone](/img/structure/B11627895.png)
